molecular formula C7H11Br B083453 7-Bromobicyclo[2.2.1]heptane CAS No. 13237-88-2

7-Bromobicyclo[2.2.1]heptane

Cat. No. B083453
CAS RN: 13237-88-2
M. Wt: 175.07 g/mol
InChI Key: WHGPQZJYJWIBGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-Bromobicyclo[2.2.1]heptane, such as 7-azabicyclo[2.2.1]heptane derivatives, involves multi-step processes from precursors like dimethyl-meso-2,5-dibromohexanedioate with key steps including double alkylation (Kubyshkin et al., 2007). Pyrolysis of dibromobicyclo heptane derivatives leads to products like cycloheptatriene, indicating the versatility of 7-bromobicyclo[2.2.1]heptane frameworks in chemical transformations (Lindsay & Reese, 1965).

Molecular Structure Analysis

The molecular structure of 7-Bromobicyclo[2.2.1]heptane and its derivatives has been a subject of extensive study. For instance, sulfonamide derivatives of bicyclo[2.2.1]heptane have been synthesized, offering insights into the structural aspects of these compounds through IR, NMR spectroscopy, and X-ray diffraction analysis (Garagan et al., 2023).

Chemical Reactions and Properties

Palladium-catalyzed bromoalkynylation demonstrates the reactivity of the bicyclo[2.2.1]heptane ring, leading to the formation of highly functionalized products, showcasing the compound's versatility in organic synthesis (Li et al., 2011). The addition reactions and subsequent transformations of 1-bromotricyclo[4.1.0.02,7]heptane derivatives underline the rich chemistry and applicability of these structures in further synthetic endeavors (Kostryukov & Masterova, 2020).

Scientific Research Applications

Asymmetric Synthesis of Bicyclo [2.2.1]heptane-1-carboxylates

  • Comprehensive and Detailed Summary of the Application : 7-Bromobicyclo[2.2.1]heptane is used in an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
  • Detailed Description of the Methods of Application or Experimental Procedures : The exact experimental procedures are not provided in the source, but it involves an organocatalytic formal [4 + 2] cycloaddition reaction .
  • Thorough Summary of the Results or Outcomes Obtained : The outcome of this application is the successful synthesis of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner .

Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

  • Comprehensive and Detailed Summary of the Application : 7-Bromobicyclo[2.2.1]heptane can be used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
  • Thorough Summary of the Results or Outcomes Obtained : The outcome of this application is the successful synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .

Asymmetric Synthesis of Bicyclo [2.2.1]heptane-1-carboxylates

  • Comprehensive and Detailed Summary of the Application : 7-Bromobicyclo[2.2.1]heptane is used in an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
  • Detailed Description of the Methods of Application or Experimental Procedures : The exact experimental procedures are not provided in the source, but it involves an organocatalytic formal [4 + 2] cycloaddition reaction .
  • Thorough Summary of the Results or Outcomes Obtained : The outcome of this application is the successful synthesis of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner .

Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

  • Comprehensive and Detailed Summary of the Application : 7-Bromobicyclo[2.2.1]heptane can be used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
  • Thorough Summary of the Results or Outcomes Obtained : The outcome of this application is the successful synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .

Safety And Hazards

According to the safety data sheet, 7-Bromobicyclo[2.2.1]heptane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-bromobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGPQZJYJWIBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340511
Record name 7-Bromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobicyclo[2.2.1]heptane

CAS RN

13237-88-2
Record name 7-Bromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromobicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LH Zalkow, AC Oehlschlager - The Journal of Organic Chemistry, 1964 - ACS Publications
It is known that treatment of butadiene with a Ziegler type catalyst (combination catalyst of organoaluminum compounds and transition metal compounds) has given stereospecific …
Number of citations: 0 pubs.acs.org
H Kwart, L Kaplan - Journal of the American Chemical Society, 1954 - ACS Publications
dy u Page 1 4072 Harold Kvvart and Lloyd Kaplan Vol. acetone, l 4). The infrared spectra (chloroform solutions) of the active and racemic methyl ethyl esters were precisely …
Number of citations: 0 pubs.acs.org
IB Perry - 2021 - search.proquest.com
The incorporation of pharmaceutically-relevant complexity into organic molecules in a reliable and modular fashion has long been a guiding principle of synthetic methods development…
Number of citations: 0 search.proquest.com

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